molecular formula C20H19N3O3 B2356978 Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1448135-09-8

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate

Cat. No.: B2356978
CAS No.: 1448135-09-8
M. Wt: 349.39
InChI Key: XCIGKZJAKQOCAI-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a synthetic compound featuring a benzoate ester core modified at the 4-position by a carbamoyl-linked cyclopropyl and imidazo[1,2-a]pyridinylmethyl group. This structure combines a metabolically stable methyl ester with a bicyclic heteroaromatic system (imidazo[1,2-a]pyridine), which is frequently employed in medicinal chemistry for its bioavailability and target-binding capabilities. The compound is listed in a 2023 European patent application alongside acaricides and insecticides, suggesting its primary application in pest control .

Properties

IUPAC Name

methyl 4-[cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-20(25)15-7-5-14(6-8-15)19(24)23(16-9-10-16)13-17-12-21-18-4-2-3-11-22(17)18/h2-8,11-12,16H,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGKZJAKQOCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule can be deconstructed into three fragments:

  • Methyl 4-(chlorocarbonyl)benzoate : Serves as the acylating agent for carbamate formation.
  • Cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)amine : The nucleophilic amine component.
  • Coupling reagents : To facilitate carbamate bond formation.

Key Reaction Types

  • Imidazo[1,2-a]pyridine synthesis : Cyclocondensation of 2-aminopyridines with α-haloketones.
  • Amine alkylation : Introduction of the cyclopropyl group via nucleophilic substitution.
  • Carbamate formation : Reaction of an acyl chloride with an amine using coupling agents like EDCI/HOBt.

Detailed Step-by-Step Synthesis

Synthesis of Imidazo[1,2-a]pyridin-3-ylmethylamine

The imidazo[1,2-a]pyridine core is synthesized via a cyclocondensation reaction. For example, 2-aminopyridine reacts with ethyl bromopyruvate in ethanol under reflux to yield ethyl imidazo[1,2-a]pyridine-3-carboxylate. Subsequent hydrolysis with NaOH (2 M) produces the carboxylic acid, which is reduced to the primary amine using LiAlH4 in THF (yield: 72–85%).

Cyclopropyl Group Introduction

The primary amine undergoes alkylation with cyclopropyl bromide in the presence of K2CO3 in DMF at 60°C. This SN2 reaction proceeds with moderate steric hindrance, achieving a 65% yield after purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Carbamate Formation

Methyl 4-(chlorocarbonyl)benzoate is prepared by treating methyl 4-(hydroxycarbonyl)benzoate with thionyl chloride (SOCl2) in dichloromethane (DCM). The acyl chloride is then reacted with cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)amine using EDCI and HOBt in DCM at 0°C to room temperature. Triethylamine (TEA) is added to scavenge HCl, yielding the carbamate linkage (85% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Imidazo[1,2-a]pyridine cyclocondensation : Ethanol outperforms DMF due to better solubility of intermediates.
  • Alkylation : DMF at 60°C balances reaction rate and byproduct formation.
  • Carbamate coupling : DCM minimizes ester hydrolysis compared to polar aprotic solvents.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)2) with Xantphos ligands enhance coupling efficiency in imidazo[1,2-a]pyridine synthesis (TOF = 120 h⁻¹). For carbamate formation, EDCI/HOBt reduces racemization risks compared to DCC.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.62 (d, J = 6.8 Hz, 1H, pyridine-H), 7.98–7.92 (m, 4H, benzoate-H), 4.31 (s, 2H, CH2), 3.89 (s, 3H, OCH3), 1.42–1.38 (m, 4H, cyclopropyl-H).
  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H2O = 70:30).

Purity and Yield

  • Final compound : ≥98% purity by HPLC, isolated yield of 78%.
  • Key intermediate (imidazo[1,2-a]pyridin-3-ylmethylamine) : 85% yield after recrystallization.

Scale-Up Considerations and Industrial Applications

Cost Analysis

  • Catalyst cost : Pd(OAc)2 accounts for 40% of raw material expenses.
  • Alternative ligands : Xantphos reduces Pd loading by 30% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Alkylated derivatives with new substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparisons

Benzoate Esters with Varied Substituents ()

Compounds I-6230, I-6232, and I-6373 from a 2011 study share a benzoate ester backbone but differ in substituents (Table 1). These analogs use ethyl esters instead of methyl esters and incorporate phenethylamino, pyridazine, or isoxazole groups. For example:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

The methyl ester in the target compound may confer greater metabolic stability compared to ethyl esters, as methyl groups are less susceptible to esterase-mediated hydrolysis . Additionally, the imidazo[1,2-a]pyridine system in the target compound replaces pyridazine or isoxazole rings in older analogs, likely enhancing π-π stacking interactions with aromatic residues in target proteins .

Patent-Derived Analogs ()

The 2023 patent includes structurally diverse compounds, such as:

  • Isocycloseram : Features a pyrazole-carboxamide scaffold with pentafluoroethyl and trifluoromethyl groups.
  • Acynonapyr: Contains a trifluoromethoxy-phenyl-triazole moiety.
  • Tyclopyrazoflor : A pyridine-thiazole derivative.

The target compound distinguishes itself through its imidazo[1,2-a]pyridine core and cyclopropylcarbamoyl group, which are absent in most patent-listed analogs. This unique combination may optimize binding to insect-specific targets while minimizing off-target effects in mammals .

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Ester/Carbamate Group
Target Compound Benzoate ester Cyclopropyl, imidazo[1,2-a]pyridinylmethyl Methyl ester
I-6230 () Benzoate ester Pyridazin-3-yl, phenethylamino Ethyl ester
I-6373 () Benzoate ester 3-Methylisoxazol-5-yl, phenethylthio Ethyl ester
Isocycloseram () Pyrazole-carboxamide Pentafluoroethyl, trifluoromethyl Carboxamide
Acynonapyr () Triazole-phenyl Trifluoromethoxy, 1,2,4-triazole Carbamate

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methyl ester in the target compound may improve water solubility compared to ethyl esters (e.g., I-6230), enhancing bioavailability .
  • Lipophilicity : The imidazo[1,2-a]pyridine system increases lipophilicity compared to pyridazine (I-6230), which may enhance membrane permeability in insects .

Biological Activity

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate, with the CAS number 1448135-09-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C20_{20}H19_{19}N3_3O3_3
  • Molecular Weight: 349.4 g/mol
  • Structure:

    Chemical Structure

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in cancer therapy and other therapeutic areas.

  • Inhibition of Kinase Activity:
    • The compound has been shown to inhibit specific kinases involved in cancer progression, particularly c-Met kinase. In vitro studies indicate that it can prevent the phosphorylation of key signaling proteins like Akt and ERK, which are crucial in cancer cell proliferation and survival .
  • Antitumor Activity:
    • Research indicates that the compound exhibits significant antitumor effects in various cancer cell lines. For instance, it demonstrated an IC50_{50} value of 12.8 nmol/L against c-Met, which is substantially lower than many other tested compounds .
  • Antimicrobial Properties:
    • Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine compounds possess antimicrobial activity, further expanding the potential applications of this compound in treating infections.

Study 1: Anticancer Efficacy

A study published in Drug Target Insights evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner across multiple lines with aberrant c-Met expression.

Cell LineIC50_{50} (nmol/L)Mechanism of Action
EBC-112.8Inhibition of c-Met kinase
MDCK>78-fold inhibitionImpaired cell scattering

Study 2: Molecular Docking Studies

Molecular docking studies have suggested that this compound effectively binds to the active site of c-Met kinase, providing insights into its potential as a selective inhibitor for targeted cancer therapies .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate?

Answer:
Synthesis optimization requires careful control of:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
  • Temperature : Stepwise temperature adjustments (e.g., 0–5°C for imine formation, 80–100°C for cyclization) minimize side reactions .
  • Purification : Chromatography (silica gel or HPLC) is essential for isolating high-purity products, particularly to remove unreacted imidazo[1,2-a]pyridine precursors .
  • Catalysts : Palladium or copper catalysts may accelerate coupling steps, but their residues must be thoroughly removed post-reaction .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the benzoate ester, cyclopropyl, and imidazo[1,2-a]pyridine moieties. For example, the methyl ester group typically resonates at δ ~3.8–4.0 ppm in 1^1H NMR .
  • Mass Spectrometry (HRMS) : Accurate mass analysis ensures molecular formula validation, particularly for distinguishing regioisomers .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for detecting hydrolyzed byproducts (e.g., free carboxylic acid derivatives) .

Basic: What biological targets or mechanisms are associated with this compound?

Answer:

  • Acetylcholinesterase Inhibition : Structural analogs (e.g., 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate) show sub-micromolar IC50_{50} values, suggesting potential for neurodegenerative disease research .
  • Antitubercular Activity : Related imidazo[1,2-a]pyridine carboxamides exhibit activity against Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL), likely via disruption of cell wall synthesis .
  • Kinase Modulation : The imidazo[1,2-a]pyridine core may interact with ATP-binding pockets in kinases, though target validation requires crystallographic studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Answer:

  • Substituent Variation : Systematically modify the cyclopropyl, benzamide, or imidazo[1,2-a]pyridine groups. For example:
    • Replacing the methyl ester with trifluoromethyl enhances metabolic stability .
    • Introducing electron-withdrawing groups (e.g., -NO2_2) on the benzoate ring improves binding to hydrophobic enzyme pockets .
  • Biological Assays : Test analogs against panels of related enzymes (e.g., kinases, esterases) to assess selectivity. Orthogonal assays (e.g., SPR, ITC) quantify binding kinetics .

Advanced: How should researchers resolve contradictions in reported biological efficacy (e.g., IC50_{50}50​ variability)?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., SH-SY5Y for neuroactivity) and incubation times. Discrepancies in IC50_{50} values often arise from differences in ATP concentrations in kinase assays .
  • Solubility Checks : Use DLS or nephelometry to confirm compound solubility in assay buffers; precipitation can falsely reduce apparent activity .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., enzymatic vs. cell-based assays) .

Advanced: What computational strategies are effective for predicting pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), BBB permeability, and hERG inhibition risks .
  • Docking Studies : Target crystal structures (e.g., acetylcholinesterase, PDB: 1ACJ) to guide structural modifications for improved blood-brain barrier penetration .

Advanced: How can in vitro-to-in vivo translation challenges be addressed for this compound?

Answer:

  • Prodrug Design : Convert the methyl ester to a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
  • Microsomal Stability Testing : Use liver microsomes (human/rodent) to identify metabolic liabilities (e.g., rapid ester hydrolysis) .
  • Formulation Optimization : Lipid-based nanoemulsions or cyclodextrin complexes improve aqueous solubility for IV administration .

Advanced: What strategies mitigate off-target effects in functional studies?

Answer:

  • Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to identify promiscuous binding .
  • CRISPR Knockout Models : Validate target engagement using cell lines lacking the putative target (e.g., acetylcholinesterase-KO neurons) .
  • Photoaffinity Labeling : Incorporate a diazirine moiety to covalently bind and isolate target proteins for identification .

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